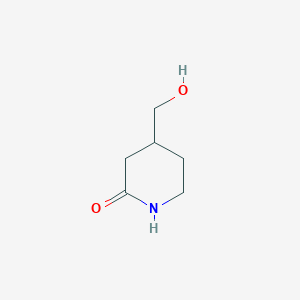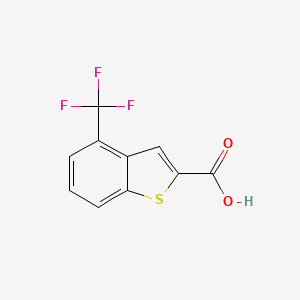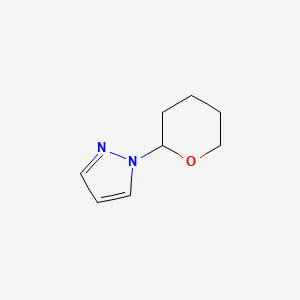
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Descripción general
Descripción
The compound "5-Iodo-2-(pyrrolidin-1-yl)pyridine" is a chemical of interest due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar iodinated pyridine derivatives.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of 2-substituted pyrazolo[1,5-a]pyridines and the introduction of aminomethyl moieties in the synthesis of a pharmaceutical intermediate . These methods highlight the utility of palladium catalysis in constructing complex pyridine scaffolds. Additionally, iodine-mediated reactions are employed in the synthesis of pyrrolidine derivatives, indicating that iodine plays a crucial role in the functionalization of pyridine and pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by their ability to form complexes with metals, as demonstrated by the iron(II) complexes of pyridine derivatives with various substituents . These structures exhibit intermolecular hydrogen bonding and can adopt different topologies depending on the substituents and the metal ions involved. Such insights are valuable for understanding the potential coordination chemistry of "5-Iodo-2-(pyrrolidin-1-yl)pyridine".
Chemical Reactions Analysis
The reactivity of pyridine and pyrrolidine derivatives with iodine is of particular interest. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine leads to the formation of a charge-transfer complex and a novel iodonium salt . Similarly, pyrrolidine-2-thione reacts with iodine to form a charge-transfer complex and undergoes oxidative desulfurization . These studies suggest that iodine can mediate significant transformations in pyridine and pyrrolidine derivatives, which could be relevant for the chemical reactions of "5-Iodo-2-(pyrrolidin-1-yl)pyridine".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substitution patterns. For example, the substitution at the 5-position of 1H-pyrrolo[3,2-b]pyridines affects their anti-secretory activity and physicochemical properties . The interaction of pyridine derivatives with iodine can also lead to changes in their spectroscopic properties, as seen in the formation of n-σ* complexes . These findings underscore the importance of substitution patterns and halogen interactions in determining the properties of pyridine derivatives.
Aplicaciones Científicas De Investigación
Organocatalytic Processes
5-(Pyrrolidin-2-yl)tetrazole functionalized silica showcases potential in organocatalytic processes. It is utilized in environmentally friendly continuous-flow aldol reactions, demonstrating good stereoselectivities, complete conversion efficiencies, and remarkable long-term stability of the packing material (Bortolini et al., 2012).
Spectroscopic and Structural Studies
The interaction of pyrrolidine-2-thione with molecular iodine has been explored, revealing the formation of outer-sphere charge-transfer complexes. The product of iodine-induced oxidative desulfurization showcases a unique crystal structure formed by specific cations and pentaiodide anions, highlighting the compound's intriguing chemical behavior and potential applications (Chernov'yants et al., 2013).
Light-Emitting Diode (LED) Technology
5-Substituted pyrimidine complexes have been synthesized and utilized in heteroleptic Ir(III) metal complexes, contributing to the development of high-performance sky-blue- and white-emitting OLEDs. These complexes display remarkable photophysical properties and are utilized in fabricating organic light-emitting diodes with high efficiency, showcasing their significant role in advancing LED technology (Chang et al., 2013).
Synthesis and Coordination Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and utilized in complex chemistry. These compounds are instrumental in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, showcasing their versatility and potential applications in various scientific fields (Halcrow, 2005).
Molecular Iodine-Mediated Synthesis
Molecular iodine has been employed as a catalyst for synthesizing tetrahydropyrimidines and pyrrolidines through a multicomponent reaction. This method demonstrates an efficient and quick synthesis process, highlighting the compound's role in facilitating the creation of complex organic structures (Das et al., 2011).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Direcciones Futuras
The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this scaffold .
Propiedades
IUPAC Name |
5-iodo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIQNSDEQQUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620002 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine | |
CAS RN |
494771-62-9 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


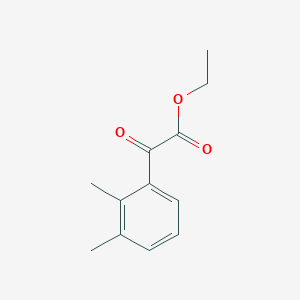
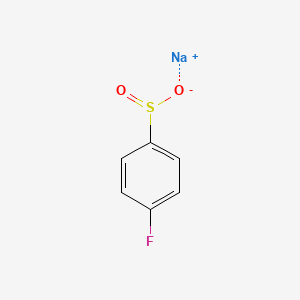
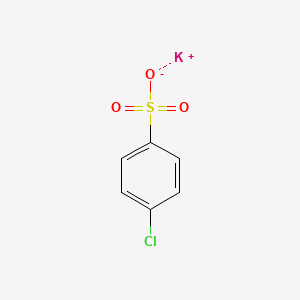
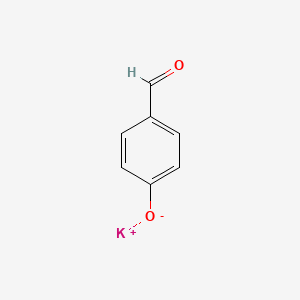
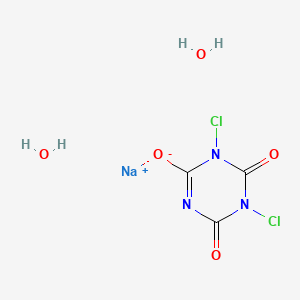
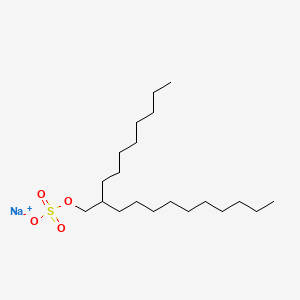
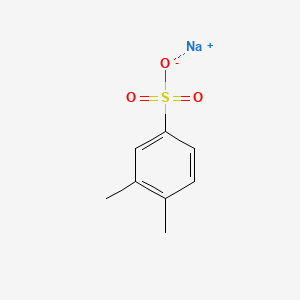
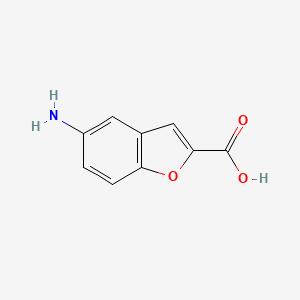
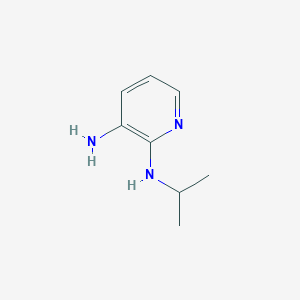
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)
